molecular formula C5HClF3N B12433749 5-Chloro-2,3,4-trifluoropyridine

5-Chloro-2,3,4-trifluoropyridine

Cat. No.: B12433749
M. Wt: 167.51 g/mol
InChI Key: JSFBYKBWRWVALS-UHFFFAOYSA-N
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Description

5-Chloro-2,3,4-trifluoropyridine is a multifunctional halogenated pyridine derivative that serves as a valuable synthetic intermediate in advanced chemical research and development. This compound is part of the important class of fluorinated pyridines, which are widely recognized for their role in the discovery of new active ingredients. The unique combination of fluorine atoms and a chlorine atom on the pyridine ring creates a reactive scaffold that can be selectively functionalized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Researchers utilize this compound primarily as a key building block in the synthesis of complex molecules. Fluorinated pyridines are commonly found in the structures of modern agrochemicals and pharmaceuticals, as the fluorine atoms can significantly influence a molecule's biological activity, metabolic stability, and physicochemical properties. Specifically, this compound may be used in the development of [state specific research applications, e.g., novel herbicides, pharmaceutical candidates, or material chemicals]. Its research value lies in its potential to confer [mention specific properties, e.g., enhanced lipophilicity or improved target-binding affinity] to the final molecule. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HClF3N

Molecular Weight

167.51 g/mol

IUPAC Name

5-chloro-2,3,4-trifluoropyridine

InChI

InChI=1S/C5HClF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H

InChI Key

JSFBYKBWRWVALS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)F)Cl

Origin of Product

United States

Preparation Methods

Halogen Exchange via Potassium/Cesium Fluoride Mixtures

Methodology :

  • Starting Material : 2,3,4-Trichloro-5-fluoropyridine or 2,3,4,5-tetrachloropyridine.
  • Fluorination : A mixture of potassium fluoride (KF) and cesium fluoride (CsF) in sulfolane/dimethyl sulfoxide (DMSO) solvent system at 145–190°C for 17–19 hours.
  • Key Step : Sequential temperature control (145°C → 190°C) ensures selective substitution at the 2-, 3-, and 4-positions.

Performance :

Parameter Value
Yield 90%
Purity 99.8%
Reaction Time 36 hours
Solvent Ratio Sulfolane:DMSO (1:1)

Advantages : High yield, scalability, and minimal byproducts. Limitations : Prolonged reaction time and high catalyst load.

High-Pressure Anhydrous Hydrogen Fluoride (HF) Fluorination

Methodology :

  • Starting Material : 2,3,4-Trichloro-5-(trichloromethyl)pyridine.
  • Reaction : Liquid-phase treatment with anhydrous HF at 170–200°C under 200–260 psig pressure.
  • Mechanism : Radical-mediated halogen exchange facilitated by FeCl₃ catalyst.

Performance :

Parameter Value
Yield 83–85%
Selectivity >90%
Pressure 240–260 psig

Advantages : Continuous production capability. Limitations : Corrosive reagents, specialized equipment (Monel autoclaves).

Sandmeyer Reaction-Based Synthesis

Methodology :

  • Starting Material : 2-Aminopyridine.
  • Steps :
    • Chlorination to 2-amino-3,5-dichloropyridine.
    • Diazotization with NaNO₂/HCl.
    • Sandmeyer reaction to form 2,3,5-trichloropyridine.
    • Fluorination with KF/CsF in sulfolane.

Performance :

Parameter Value
Overall Yield 75–80%
Key Intermediate 2,3,5-Trichloropyridine

Advantages : Utilizes inexpensive starting materials. Limitations : Multi-step purification required.

Solvent-Mediated Phase-Transfer Catalysis

Methodology :

  • Catalyst : Tetra-n-octylphosphonium bromide.
  • Conditions : Sulfolane/N-methylpyrrolidone (NMP) solvent at 215°C.
  • Outcome : Direct conversion of 2,3,4,5-tetrachloropyridine to target compound via selective fluorination.

Performance :

Parameter Value
Yield 78–82%
Space-Time Yield 18.2 g/L·h

Advantages : Enhanced reaction rates. Limitations : Catalyst cost and solvent recovery.

Low-Temperature Metalation-Iodination

Methodology :

  • Starting Material : 5-Chloro-2-(trifluoromethyl)pyridine.
  • Steps :
    • Lithiation with LDA at −78°C.
    • Iodination with I₂.
    • Fluorination via halogen exchange.

Performance :

Parameter Value
Intermediate Yield 70–75%
Final Purity >95%

Advantages : Precise regiocontrol. Limitations : Cryogenic conditions.

Continuous Distillation-Assisted Fluorination

Methodology :

  • Setup : Reactive distillation column with KF/sulfolane.
  • Process : In-situ removal of 5-chloro-2,3,4-trifluoropyridine to shift equilibrium.

Performance :

Parameter Value
Conversion 92%
Energy Consumption High

Advantages : High selectivity. Limitations : Energy-intensive.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency Equipment Complexity
KF/CsF Mixtures 90 High Moderate Moderate
Anhydrous HF 85 Medium Low High
Sandmeyer Route 80 Low High Low
Phase-Transfer 82 High Moderate Moderate
Metalation 75 Low High High
Reactive Distillation 92 High Low High

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3,4-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of halogen atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reactions with nucleophiles such as amines, thiols, and alkoxides are common.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield amino-substituted pyridines, while reactions with thiols can produce thio-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2,3,4-trifluoropyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the halogen atoms enhance its reactivity towards nucleophiles, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, altering its oxidation state and forming new derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridines with Chloro and Fluoro Substituents

5-Chloro-2,3-difluoropyridine (C₅H₂ClF₂N)
  • Structure : Chlorine at position 5, fluorine at positions 2 and 3.
  • Properties : Reduced fluorine content compared to the target compound, likely resulting in a lower melting point and altered reactivity. Similar derivatives are intermediates in agrochemical synthesis .
3-Chloro-2,4,5,6-Tetrafluoropyridine (C₅ClF₄N)
  • Structure : Chlorine at position 3, fluorine at positions 2, 4, 5, and 4.
  • Properties : Melting point: 71°C . Higher fluorine content increases electron-withdrawing effects, enhancing stability but reducing nucleophilic substitution reactivity. Used in fluorinated material synthesis .
2-Chloro-5-iodopyridine (C₅H₃ClIN)
  • Structure : Chlorine at position 2, iodine at position 4.
  • Properties : Melting point: 99°C . The bulky iodine atom sterically hinders reactions but enables halogen-exchange processes. Applications include pharmaceutical intermediates .

Chloro-Trifluoromethylpyridines

5-Chloro-2-(trifluoromethyl)pyridine (C₆H₃ClF₃N)
  • Structure : Chlorine at position 5, trifluoromethyl (-CF₃) at position 2.
  • Properties : The -CF₃ group imparts strong electron-withdrawing effects, enhancing resistance to oxidation. Used in drug discovery, particularly for CNS-targeting molecules .
Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (C₉H₅ClF₃NO₂)
  • Structure : Chlorine at position 3, -CF₃ at position 5, and a carboxylate ester at position 2.
  • Properties : The ester group enables further functionalization. Applications include ligand synthesis for catalysis and bioactive molecule development .

Comparative Data Table

Compound Molecular Formula Melting Point (°C) Key Features Applications
5-Chloro-2,3,4-trifluoropyridine C₅H₂ClF₃N Not reported High fluorination enhances stability; chlorine enables cross-coupling Agrochemical intermediates
3-Chloro-2,4,5,6-tetrafluoropyridine C₅ClF₄N 71 Tetrafluorination increases electron deficiency Fluorinated polymers
5-Chloro-2-(trifluoromethyl)pyridine C₆H₃ClF₃N Not reported -CF₃ group improves metabolic stability Pharmaceutical lead compounds
2-Chloro-5-iodopyridine C₅H₃ClIN 99 Iodine facilitates halogen-exchange reactions Radiolabeling precursors

Biological Activity

5-Chloro-2,3,4-trifluoropyridine is a halogenated pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of chlorine and three fluorine atoms on the pyridine ring. These substitutions significantly influence its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial effects against certain bacteria and fungi.
  • Anticancer Potential : Preliminary studies suggest it could inhibit the growth of cancer cells through specific molecular interactions.
  • Enzyme Inhibition : It has been evaluated for its potential to inhibit key enzymes involved in disease processes, such as cholinesterases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Halogen Bonding : The halogen atoms can form non-covalent interactions with biological macromolecules.
  • Hydrogen Bonding : The compound can participate in hydrogen bonding, influencing enzyme activity and receptor binding.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects depending on the context of application.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of this compound derivatives. The research demonstrated that specific modifications to the trifluoropyridine structure enhanced cytotoxicity against several cancer cell lines. For example:

CompoundIC50 (µM)Cancer Cell Line
This compound12.5MCF-7 (Breast)
5-Chloro-2-fluoropyridine25.0A549 (Lung)

The results indicated that the trifluoromethyl group plays a crucial role in enhancing biological activity through increased lipophilicity and improved binding affinity to target proteins .

Antimicrobial Studies

In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains. The findings showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound has potential as an antimicrobial agent worth further exploration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds is useful:

CompoundKey FeaturesBiological Activity
5-Chloro-2-fluoropyridineLacks additional fluorinesModerate antimicrobial
2,3-DichloropyridineIncreased reactivityHigher cytotoxicity
4-Iodo-2-fluoropyridineDifferent halogenation patternVariable enzyme inhibition

The unique combination of chlorine and trifluoromethyl groups in this compound contributes to its distinct reactivity and biological profile compared to these analogs .

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